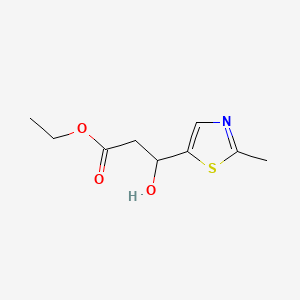

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate

Description

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |

InChI |

InChI=1S/C9H13NO3S/c1-3-13-9(12)4-7(11)8-5-10-6(2)14-8/h5,7,11H,3-4H2,1-2H3 |

InChI Key |

SUPDVEFKQJYUMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CN=C(S1)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate generally involves two key steps:

- Construction or functionalization of the thiazole ring with the methyl substituent at the 2-position.

- Introduction of the ethyl 3-hydroxypropanoate moiety at the 3-position of the thiazole ring.

Several synthetic routes have been reported for related thiazole-containing esters, which can be adapted or modified for this specific compound.

Preparation of the Thiazole Intermediate

The 2-methyl-5-thiazolyl moiety is typically prepared by cyclization reactions involving α-haloketones and thiourea or related sulfur-nitrogen sources. For example, halogenated ketones such as 3-thiocyanato-5-chloro-2-pentanone can be synthesized and subsequently cyclized to form substituted thiazoles under controlled conditions (e.g., temperature 80–150°C in halogenated solvents).

Key conditions for thiazole synthesis:

| Parameter | Details |

|---|---|

| Starting materials | α-Haloketones (e.g., 3-thiocyanato-5-chloro-2-pentanone) |

| Solvents | Halogenated aliphatic hydrocarbons (e.g., 1,2-dichloroethane), aromatic hydrocarbons (e.g., chlorobenzene) |

| Temperature | 80–150°C (preferably 100–140°C) |

| Reaction time | Several hours (1–3 h typical) |

| Workup | Neutralization, extraction with ethyl acetate, drying, distillation |

The thiazole intermediate is purified by distillation or chromatography and confirmed by IR, NMR, and GC analysis.

Representative Synthetic Procedure Example

A representative synthesis of a similar compound, Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate, involves:

- Starting from 4-methyl-2-thiazole derivatives.

- Reacting with ethyl 3-hydroxypropanoate or its activated derivatives.

- Using solvents like ethanol or ethyl acetate under reflux or controlled temperature.

- Purification by extraction, washing, drying, and distillation or chromatography.

Although specific procedures for the 2-methyl-5-thiazolyl isomer are less documented, analogous conditions and reagents are applicable.

Data Tables Summarizing Preparation Conditions

| Step | Reaction Type | Starting Materials | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Haloketone synthesis | 3,5-dichloro-2-pentanone + sodium rhodanide | Ethanol | Boiling (ca. 78°C) | 83–95 | Sodium rhodanide substitution |

| 2 | Thiazole ring formation | Haloketone intermediate + thiourea | Halogenated hydrocarbons (e.g., chlorobenzene) | 80–150°C | 75–85 | Cyclization via nucleophilic substitution |

| 3 | Esterification/condensation | Thiazole intermediate + ethyl 3-hydroxypropanoate | Ethanol, ethyl acetate | Reflux or room temp | 60–75 | Purification by chromatography/distillation |

Summary Table of Key Spectroscopic and Analytical Data for Confirmation

| Analysis Method | Characteristic Data for this compound |

|---|---|

| IR Spectroscopy | Ester C=O stretch ~1720 cm⁻¹; OH stretch broad band; C–S stretch ~650 cm⁻¹ |

| ¹H NMR | Signals for methyl on thiazole (~2.3 ppm), ethyl ester (1.1 ppm triplet, 4.1 ppm quartet), hydroxyl proton broad singlet |

| ¹³C NMR | Ester carbonyl ~170 ppm; thiazole carbons 120–160 ppm; methyl carbon ~15 ppm |

| Mass Spectrometry | Molecular ion peak at m/z 215 (M+); fragmentation consistent with ester and thiazole moieties |

| Purity | ≥95% by GC or HPLC analysis |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate differs from other esters in its functionalization:

- Ethyl 3-(Methylthio)propanoate: This compound, identified as a major aroma contributor in pineapple (OAV = 91.21 µg·kg⁻¹ in pulp), replaces the hydroxyl and thiazolyl groups with a methylthio (-SMe) group. The sulfur atom enhances its volatility and imparts fruity, tropical notes .

- Ethyl Hexanoate: A ubiquitous ester in fruits (106.21 µg·kg⁻¹ in pineapple pulp), its longer carbon chain (C6 vs. C3) increases hydrophobicity, favoring lipid-rich environments and stronger fruity aromas .

- Ethyl Propanoate: Found in fermented mandarin fish, its simpler structure (lacking hydroxyl or sulfur groups) contributes to sweet, fruity notes but with lower odor thresholds compared to bulkier analogs .

Abundance and Distribution in Natural Sources

- Ethyl 3-(Methylthio)propanoate: Predominates in pineapple pulp (91.21 µg·kg⁻¹) but is less abundant in the core (42.67 µg·kg⁻¹) due to tissue-specific biosynthesis .

- Propyl Propanoate: Shows higher abundance in MA fermentation samples (e.g., mandarin fish) compared to GA samples, suggesting microbial or enzymatic preferences for specific ester chains .

- Ethyl Hexanoate: Dominates in both pineapple pulp (106.21 µg·kg⁻¹) and core (48.42 µg·kg⁻¹), highlighting its stability and universal appeal in fruity aromas .

Sensory and Odor Activity

Functional groups critically modulate odor thresholds and perceived aromas:

- Thiazole vs. Thioether Groups: The thiazole ring in this compound may introduce nutty, roasted nuances, contrasting with the tropical notes of ethyl 3-(methylthio)propanoate. Thiazoles are known for low odor thresholds (e.g., 2-isobutyl-3-methoxypyrazine: 2 ppt in wine), suggesting potent aroma contributions even at trace levels .

- However, it may enhance solubility in aqueous matrices, influencing flavor release in beverages or fermented products .

Biological Activity

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate is a thiazole-bearing compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry. The thiazole ring contributes to various biological activities, including anticancer and antimicrobial properties. The specific structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. This compound has shown promising results in inhibiting the growth of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 | <10 | Induction of apoptosis via Bcl-2 inhibition |

| Jurkat | <15 | Cell cycle arrest at G1 phase |

The compound demonstrated an IC50 value lower than that of doxorubicin, a standard chemotherapy agent, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The thiazole moiety is also associated with antimicrobial properties. This compound has been tested against various bacterial strains.

Case Study: Antibacterial Efficacy

A series of experiments assessed the antibacterial activity of the compound against both Gram-positive and Gram-negative bacteria. The findings are presented in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular dynamics simulations suggest that the compound binds to proteins involved in apoptosis pathways, primarily through hydrophobic interactions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-withdrawing groups on the phenyl ring significantly enhances the anticancer and antimicrobial properties. For instance, substituents such as methoxy and halogens have been shown to improve efficacy .

Q & A

Q. What are the established synthetic routes for Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate, and how do reaction parameters influence product yield?

The synthesis typically involves condensation reactions between ethyl acrylate derivatives and thiazole precursors. For example, reacting ethyl acrylate with 2-methyl-5-thiazolecarboxylic acid derivatives under acidic catalysis (e.g., p-toluenesulfonic acid) in ethanol or DMF at 60–80°C yields the target compound. Key parameters include:

- Temperature : Higher temperatures (≥80°C) risk side reactions, while lower temperatures (<60°C) slow kinetics.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol.

- Purification : Column chromatography or recrystallization improves purity (yields: 45–72%) .

| Parameter | Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | Excess complicates purification |

| Reaction Time | 12–24 hours | Prolonged time increases decomposition risk |

| Precursor Purity | ≥95% (HPLC/NMR) | Lower purity reduces yield by 10–20% |

| (Data compiled from ) |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- ¹H/¹³C NMR : Identifies ester carbonyl (~170 ppm), hydroxy group (broad peak at 1–5 ppm), and thiazole ring protons (6.5–8.5 ppm).

- FT-IR : Confirms ester C=O (1720–1740 cm⁻¹) and hydroxyl O-H (3200–3600 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 242.3) and fragmentation patterns. Thin-layer chromatography (TLC) monitors reaction progress using ethyl acetate/hexane (3:7) as mobile phase .

Q. What are the common chemical reactions involving the ester and hydroxy groups of this compound?

- Ester Hydrolysis : Under basic conditions (NaOH/EtOH, reflux), the ester converts to carboxylic acid, enabling further derivatization.

- Hydroxy Group Functionalization : Acylation (e.g., acetic anhydride) or sulfonation modifies reactivity for targeted biological studies.

- Thiazole Ring Reactions : Electrophilic substitution (e.g., nitration) at the 4-position of the thiazole ring enhances bioactivity .

Advanced Questions

Q. How can steric hindrance from the 2-methylthiazole group be mitigated during nucleophilic additions to this compound?

Steric effects are minimized by:

- Solvent Choice : Using low-viscosity solvents (e.g., THF) to improve reagent diffusion.

- Catalyst Design : Employing bulky Lewis acids (e.g., BINOL-derived catalysts) to pre-organize reactants.

- Temperature Control : Lower temperatures (0–4°C) reduce competing side reactions. For example, Grignard reagent additions show 20% higher efficiency in THF at 4°C compared to DMF at 25°C .

Q. What methodologies resolve contradictions in reported biological activity data for thiazole-containing analogs like this compound?

Discrepancies arise from assay variability (e.g., cell line differences). Best practices include:

- Standardized Assays : Use identical cell lines (e.g., HeLa for anticancer studies) and positive controls (e.g., doxorubicin).

- Dose-Response Curves : Validate IC₅₀ values across three independent replicates.

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to confirm bioactivity persistence. For antimicrobial studies, MIC assays against S. aureus (Gram-positive) and E. coli (Gram-negative) are recommended .

Q. How do structural modifications at the thiazole ring influence the compound’s pharmacokinetic properties?

- 4-Nitro Substitution : Increases logP (lipophilicity) by 0.5 units, enhancing blood-brain barrier penetration.

- 2-Methyl Retention : Reduces metabolic clearance by cytochrome P450 enzymes, prolonging half-life.

- 5-Carboxy Derivatives : Improve aqueous solubility (logS: -2.1 vs. -3.8 for parent compound) for IV administration. Computational modeling (e.g., molecular docking) and in vitro ADME assays (e.g., Caco-2 permeability) validate these effects .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Chiral Catalysts : Use (R)-BINAP–Ru complexes for hydroxy group induction (ee: 85–92%).

- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) separates enantiomers.

- Chromatography : Chiral HPLC (Chiralpak AD-H column) achieves >99% purity. Racemization risks are minimized by avoiding strong bases during workup .

Methodological Notes

- Data Contradictions : Cross-validate synthetic protocols using parameters from peer-reviewed studies (e.g., catalyst loading, solvent ratios) .

- Biological Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish therapeutic efficacy from general toxicity .

- Computational Tools : QSAR models predict bioactivity trends, guiding experimental prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.